molecular formula C13H19F3N2O3 B2377839 N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197872-84-5

N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2377839
CAS RN: 2197872-84-5
M. Wt: 308.301
InChI Key: GJAJZOFIRHGJHS-UHFFFAOYSA-N
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Description

“N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide” is a chemical compound that contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It also contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group and the azepane ring. The trifluoromethyl group is known for its high electronegativity, which can significantly influence the chemical behavior of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group and the azepane ring. The trifluoromethyl group is known to be quite stable but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group and the azepane ring. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .

Future Directions

The study of compounds containing trifluoromethyl groups and azepane rings could be a promising area of research in medicinal chemistry. These groups can modulate the properties of bioactive molecules and may lead to the development of new therapeutic agents .

properties

IUPAC Name

N-[3-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-2-10(19)17-7-4-11(20)18-8-3-5-12(21,6-9-18)13(14,15)16/h2,21H,1,3-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJZOFIRHGJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCC(CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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